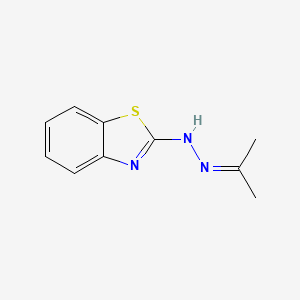

Acetone-benzothiazolyl-2-hydrazone

Description

Significance of Hydrazones as Versatile Organic Molecules in Academic Pursuits

Hydrazones, which contain the C=N-N linkage, are a class of organic compounds with a rich and varied chemistry. dergipark.org.tr They are typically synthesized through the condensation reaction of a hydrazine (B178648) derivative with a ketone or an aldehyde. mdpi.comwisdomlib.org This fundamental reaction provides a straightforward and efficient route to a wide array of hydrazone structures. mdpi.com

In the realm of organic synthesis, hydrazones serve as crucial intermediates for the creation of more complex molecules, including various heterocyclic systems. mdpi.comnumberanalytics.com Their ability to participate in a range of chemical transformations, such as cycloaddition reactions, makes them valuable tools for synthetic chemists. numberanalytics.com Furthermore, hydrazones can act as protecting groups for carbonyl compounds, a vital strategy in multi-step synthetic pathways. fiveable.me The azomethine group in hydrazones imparts both electrophilic and nucleophilic character, contributing to their synthetic versatility. dergipark.org.tr

Importance of the Benzothiazole (B30560) Core in Contemporary Medicinal and Materials Chemistry

The benzothiazole moiety, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged scaffold in the development of new materials and therapeutic agents. benthamscience.comnih.govtandfonline.com This bicyclic heterocyclic system is found in a variety of natural and synthetic compounds that exhibit a broad spectrum of biological activities. benthamscience.comresearchgate.net

The inherent structural features of the benzothiazole core make it an attractive framework for designing molecules with specific functions. benthamscience.comresearchgate.net Its derivatives have been extensively investigated for applications in medicinal chemistry, with research highlighting their potential in areas such as antimicrobial and anticancer therapies. benthamscience.comnih.govresearchgate.net Beyond medicine, benzothiazole-containing compounds have also found utility as fluorescent probes and in the development of organic electronic materials. researchgate.net

Overview of Acetone-benzothiazolyl-2-hydrazone as a Representative Benzothiazolyl Hydrazone in Scholarly Investigations

This compound stands as a quintessential example of the benzothiazolyl hydrazone class of compounds. Its structure, which incorporates both the benzothiazole nucleus and the hydrazone functional group, makes it a subject of interest in various research contexts. The synthesis of this compound and its derivatives is often a focal point in studies exploring the potential applications of this chemical scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(propan-2-ylideneamino)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7(2)12-13-10-11-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHQLYDPJQZYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC2=CC=CC=C2S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20970837 | |

| Record name | 2-[2-(Propan-2-ylidene)hydrazinyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6277-26-5, 5549-54-2 | |

| Record name | 6277-26-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[2-(Propan-2-ylidene)hydrazinyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of Acetone Benzothiazolyl 2 Hydrazone

General Synthetic Pathways to Benzothiazolyl Hydrazones

The synthesis of benzothiazolyl hydrazones typically involves a multi-step process. A common starting point is the appropriate aniline (B41778) derivative, which can be converted to a 2-aminobenzothiazole. nih.gov This intermediate is then transformed into a 2-hydrazinobenzothiazole (B1674376) through reaction with hydrazine (B178648) hydrate (B1144303). nih.govnih.gov The final step involves the condensation of the 2-hydrazinobenzothiazole with a suitable ketone or aldehyde, in this case, acetone (B3395972), to yield the desired hydrazone. nih.govresearchgate.net

Alternative synthetic routes may also be employed, sometimes starting from 2-mercaptobenzothiazole, which is then reacted with hydrazine hydrate to form the key hydrazino intermediate. nih.gov The choice of solvent and reaction conditions, such as temperature and the use of a catalyst, can influence the efficiency of the synthesis. mdpi.com

Spectroscopic and Crystallographic Analysis

The structural elucidation of this compound and its derivatives is accomplished using a variety of spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the arrangement of atoms. researchgate.netniscair.res.in Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. researchgate.netniscair.res.in

X-ray crystallography offers a definitive method for determining the precise three-dimensional structure of the molecule in the solid state. researchgate.net This technique provides valuable data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's physical and chemical properties. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₃S |

| Molecular Weight | 205.28 g/mol |

| Melting Point | 198 °C |

| Appearance | White to orange to green crystalline powder |

| CAS Number | 6277-26-5 |

| Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comlookchem.comchemimpex.com |

Structural Characterization and Spectroscopic Analysis of Acetone Benzothiazolyl 2 Hydrazone and Its Complexes

Spectroscopic Techniques for Molecular Structure Elucidation

The structural characterization of acetone-benzothiazolyl-2-hydrazone and its metal complexes is heavily reliant on a suite of spectroscopic techniques. These methods provide detailed information on the molecule's functional groups, bonding, and electronic environment, which are crucial for understanding its coordination chemistry.

Infrared (IR) Spectroscopy: Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups and probing the coordination of this compound. The IR spectrum of the free ligand (the hydrazone) exhibits characteristic absorption bands that are sensitive to its molecular structure. Upon complexation with a metal ion, significant shifts in these vibrational frequencies provide direct evidence of coordination.

Key vibrational bands for this compound include the N-H, C=N (azomethine), and C=S (thiocarbonyl) stretching frequencies. The presence of a band in the 3280 cm⁻¹ region is typically assigned to the ν(N-H) vibration. researchgate.net The formation of the characteristic -C=N- linkage of the hydrazone is confirmed by a strong and sharp band around 1590 cm⁻¹. researchgate.net

When the hydrazone coordinates to a metal ion, the most notable changes in the IR spectrum are observed for the azomethine group. The ν(C=N) band often shifts to a lower frequency, indicating the involvement of the azomethine nitrogen atom in the coordination to the metal center. researchgate.netresearchgate.net This shift arises from the donation of electron density from the nitrogen to the metal, which weakens the C=N double bond.

In addition, the IR spectra of metal complexes may show new bands that are not present in the free ligand. For instance, the appearance of bands in the 3441-3536 cm⁻¹ range can indicate the presence of coordinated or lattice water molecules in the complex. researchgate.net

The table below summarizes the typical IR spectral data for hydrazone ligands and their metal complexes, illustrating the shifts upon coordination.

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |

| ν(N-H) | ~3280 | Lower frequency shift (e.g., 3208-3210) | Involvement of N-H group in coordination or hydrogen bonding |

| ν(C=N) | ~1590-1581 | Lower frequency shift (e.g., 1573-1450) | Coordination through the azomethine nitrogen |

| ν(O-H) of water | Not present | ~3441-3536 | Presence of water molecules in the complex |

The analysis of these vibrational modes and their shifts upon complexation is a cornerstone in the structural elucidation of this compound complexes, providing clear evidence of the ligand's coordination sites. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H-NMR) and Carbon (¹³C-NMR) Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon-¹³ (¹³C-NMR), is an indispensable tool for elucidating the detailed molecular structure of this compound and its complexes in solution.

In the ¹H-NMR spectrum of the free ligand, distinct signals corresponding to the different types of protons are observed. The chemical shifts of these protons provide valuable information about their electronic environment. For instance, the proton of the N-H group typically appears as a singlet at a characteristic downfield position. The aromatic protons of the benzothiazole (B30560) ring system will exhibit signals in the aromatic region of the spectrum, and their splitting patterns can provide information about the substitution on the ring. The protons of the acetone (B3395972) moiety will also have a characteristic signal.

Upon complexation with a diamagnetic metal ion, significant changes in the ¹H-NMR spectrum can be observed. The coordination of the ligand to the metal center alters the electron density distribution within the molecule, leading to shifts in the positions of the proton signals. For example, a downfield shift of the N-H proton signal upon complexation can suggest its involvement in coordination or strong hydrogen bonding within the complex. Similarly, shifts in the signals of the benzothiazole and acetone protons can indicate the specific sites of ligand-metal interaction.

The ¹³C-NMR spectrum provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are also sensitive to their electronic environment and will be affected by coordination to a metal ion. The carbon of the azomethine group (C=N) is particularly informative. A significant shift in its resonance upon complexation provides strong evidence for the coordination of the azomethine nitrogen to the metal.

The table below presents hypothetical ¹H-NMR and ¹³C-NMR data to illustrate the expected chemical shifts for this compound and the changes upon complexation.

| ¹H-NMR | ||

| Proton Type | Free Ligand (ppm) | Metal Complex (ppm) |

| N-H | ~10-12 | Shifted downfield |

| Aromatic (Benzothiazole) | ~7-8 | Shifted |

| CH₃ (Acetone) | ~2-3 | Shifted |

| ¹³C-NMR | ||

| Carbon Type | Free Ligand (ppm) | Metal Complex (ppm) |

| C=N (Azomethine) | ~150-160 | Shifted |

| Aromatic (Benzothiazole) | ~110-150 | Shifted |

| C=O (from original acetone) | Not present | |

| CH₃ (Acetone) | ~20-30 | Shifted |

Note: The actual chemical shifts will depend on the solvent used and the specific metal ion in the complex.

By carefully analyzing the ¹H-NMR and ¹³C-NMR spectra, researchers can map out the connectivity of atoms and identify the coordination sites of the this compound ligand, providing a detailed picture of the complex's structure in solution.

Electronic Absorption Spectroscopy (UV-Vis): Electronic Transitions and Ligand Field Parameters

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful technique for investigating the electronic structure of this compound and its metal complexes. The absorption of ultraviolet and visible light by a molecule promotes electrons from lower energy orbitals to higher energy orbitals, and the resulting spectrum provides insights into the types of electronic transitions occurring.

The UV-Vis spectrum of the free this compound ligand typically displays intense absorption bands in the ultraviolet region. These bands are generally attributed to π → π* and n → π* transitions within the aromatic benzothiazole ring system and the C=N chromophore of the hydrazone moiety.

Upon coordination to a metal ion, the electronic spectrum can change significantly. The positions and intensities of the ligand-centered transitions may be shifted, providing evidence of ligand-metal interaction. More importantly, new absorption bands often appear in the visible region of the spectrum for complexes of transition metals. These new bands are typically due to d-d electronic transitions within the metal ion's d-orbitals.

The energies of these d-d transitions are influenced by the geometry of the complex and the nature of the ligand. From the analysis of these bands, various ligand field parameters, such as the ligand field splitting parameter (10Dq), the Racah interelectronic repulsion parameter (B), and the nephelauxetic ratio (β), can be calculated. These parameters provide valuable information about the strength of the metal-ligand bond and the degree of covalency in the complex.

For example, the number and position of the d-d bands can often be used to infer the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar). The nephelauxetic ratio (β = B_complex / B_free_ion) is particularly useful as it indicates the extent of covalent character in the metal-ligand bond. A value of β less than 1 suggests a degree of covalency, with smaller values indicating a greater covalent character.

The table below shows hypothetical UV-Vis spectral data for a transition metal complex of this compound to illustrate the types of electronic transitions observed.

| Complex | Absorption Bands (nm) | Assignment | Inference |

| Free Ligand | ~250-350 | π → π* and n → π* | Intraligand electronic transitions |

| Metal Complex | ~250-350 (shifted) | Shifted intraligand transitions | Ligand coordination to the metal |

| Metal Complex | ~400-700 | d-d transitions | Information on geometry and ligand field strength |

| Metal Complex | May be present | Ligand-to-Metal Charge Transfer (LMCT) | Covalent nature of the metal-ligand bond |

By studying the electronic spectra of this compound and its complexes, researchers can gain a deeper understanding of the electronic structure, coordination geometry, and the nature of the metal-ligand interactions.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides crucial information about the molecular weight and structural features of this compound and its complexes. This method involves ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For the free this compound ligand, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum can be used to determine the exact molecular formula of the compound. In addition to the molecular ion peak, the spectrum will also display a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. The fragmentation of the hydrazone may involve the cleavage of bonds within the acetone or benzothiazole moieties, or the N-N bond.

When analyzing metal complexes of this compound, mass spectrometry can be used to confirm the stoichiometry of the complex. The spectrum may show a peak corresponding to the molecular ion of the entire complex, or peaks corresponding to the complex after the loss of counter-ions or solvent molecules.

The fragmentation pattern of the metal complex can also provide valuable information about the coordination environment. The fragmentation may involve the loss of the ligand as a whole or in parts, and the relative intensities of the fragment peaks can give clues about the strength of the metal-ligand bonds.

The table below illustrates the type of information that can be obtained from the mass spectrum of this compound and a hypothetical metal complex.

| Species | Expected m/z Peak | Interpretation |

| This compound (L) | [M]⁺ | Molecular weight of the free ligand |

| Fragment ions | Structural confirmation through fragmentation pattern | |

| Metal Complex [M(L)n]Xm | [M(L)n]⁺ | Molecular weight of the cationic complex |

| [M(L)n - L]⁺ | Loss of a ligand molecule | |

| [L]⁺ | Free ligand cation | |

| Other fragments | Information on the stability and bonding within the complex |

Note: The observed m/z values will depend on the specific chemical formula of the ligand and the metal complex, including the metal ion, the number of ligands, and any counter-ions.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Elucidation of Metal-Ligand Covalency

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique that is particularly useful for studying metal complexes that contain one or more unpaired electrons. For complexes of this compound with paramagnetic metal ions, such as Cu(II), Co(II), or oxomolybdenum(V), EPR spectroscopy provides detailed information about the electronic structure and the nature of the metal-ligand bonding.

The EPR spectrum of a paramagnetic complex arises from the transitions between the different spin states of the unpaired electron in an applied magnetic field. The spectrum is typically characterized by its g-values, which are a measure of the interaction of the unpaired electron with the magnetic field. The g-values are analogous to the chemical shift in NMR spectroscopy and are sensitive to the electronic environment of the paramagnetic center.

For a complex with an anisotropic g-tensor (gₓ ≠ gᵧ ≠ g₂), the shape of the EPR spectrum can provide information about the symmetry of the coordination environment around the metal ion. For example, an axial spectrum (gₓ = gᵧ ≠ g₂) is characteristic of a complex with axial symmetry, such as a tetragonal or square pyramidal geometry. A rhombic spectrum (gₓ ≠ gᵧ ≠ g₂) indicates a lower symmetry environment.

Furthermore, the EPR spectrum can exhibit hyperfine splitting, which arises from the interaction of the unpaired electron with the magnetic nuclei of the metal ion and the ligand donor atoms. The analysis of the hyperfine splitting constants can provide information about the delocalization of the unpaired electron onto the ligand, which is a direct measure of the covalency of the metal-ligand bond. A larger hyperfine splitting constant associated with a ligand donor atom indicates a greater degree of covalent character in the bond.

For instance, in oxomolybdenum(V) complexes of hydrazones derived from 2-hydrazinobenzothiazole (B1674376), the EPR spectra can suggest distorted octahedral structures with possible metal-metal interactions. The g-values obtained from the spectra are crucial in determining the nature of the ground electronic state and the extent of any magnetic exchange between metal centers in polynuclear complexes.

The table below summarizes the kind of information that can be extracted from the EPR spectrum of a paramagnetic complex of this compound.

| EPR Parameter | Information Obtained |

| g-values (gₓ, gᵧ, g₂) | Symmetry of the metal ion's coordination environment (e.g., axial, rhombic) |

| Nature of the ground electronic state | |

| Hyperfine Splitting Constants (A) | Degree of covalency in the metal-ligand bonds |

| Identification of the coordinating atoms | |

| Spectral Lineshape | Information on magnetic exchange interactions in polynuclear complexes |

Advanced Structural Determination: X-ray Crystallography

The process of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, from which the positions of the individual atoms can be determined with high precision.

For this compound, a single-crystal X-ray structure would reveal the planarity of the molecule, the conformation around the N-N single bond, and the specific bond lengths and angles of the benzothiazole and hydrazone moieties. This data provides a benchmark for comparison with theoretical calculations and spectroscopic findings.

In the case of metal complexes of this compound, X-ray crystallography is invaluable for:

Unambiguously identifying the coordination sites of the ligand: It can definitively show which atoms of the hydrazone are bonded to the metal ion.

Determining the coordination number and geometry of the metal center: It can reveal whether the metal ion is, for example, in a tetrahedral, square planar, or octahedral environment.

Measuring the precise metal-ligand bond lengths: This provides direct information about the strength of the coordination bonds.

For example, X-ray diffraction studies on related hydrazone complexes have been instrumental in determining their crystal and molecular structures, revealing details about their nuclearity (mononuclear, dinuclear, etc.) and the specific geometry around the metal center.

The table below presents hypothetical X-ray crystallographic data for a metal complex of this compound to illustrate the type of information obtained.

| Parameter | Value | Significance |

| Crystal System | e.g., Monoclinic | Basic symmetry of the crystal lattice |

| Space Group | e.g., P2₁/c | Detailed symmetry operations within the unit cell |

| Coordination Geometry | e.g., Distorted octahedral | The arrangement of ligands around the metal ion |

| M-N(azomethine) bond length | e.g., 2.05 Å | Strength of the bond between the metal and the azomethine nitrogen |

| M-S(thiazole) bond length | e.g., 2.40 Å | Strength of the bond between the metal and the thiazole (B1198619) sulfur (if coordinated) |

| N-N bond length | e.g., 1.38 Å | Character of the nitrogen-nitrogen bond |

| C=N bond length | e.g., 1.29 Å | Character of the carbon-nitrogen double bond |

| Torsion Angles | e.g., C-N-N-C | Conformation of the hydrazone backbone |

In essence, X-ray crystallography provides the ultimate structural proof, offering a static and detailed snapshot of the molecule that complements the dynamic and bulk information obtained from spectroscopic methods.

Coordination Chemistry and Metal Complexation of Benzothiazolyl Hydrazones

Ligational Properties and Coordination Modes of Acetone-benzothiazolyl-2-hydrazone Derivatives

Hydrazones, in general, are highly prospective polydentate ligands. iaea.org Their molecules contain a reactive azomethine group (-N=C), a hydrazide moiety, and, in this case, a benzothiazole (B30560) heterocycle, which together provide multiple potential donor sites for coordination with metal ions. iaea.org The ability of hydrazones to exist in keto-enol tautomeric forms further enhances their coordination versatility, allowing them to bind as either neutral molecules or as deprotonated, anionic ligands. nih.govmtct.ac.in

The coordination of this compound and its derivatives to metal ions can occur through several potential donor atoms: the nitrogen atoms of the azomethine group and the benzothiazole ring, the sulfur atom of the benzothiazole ring, and, in derivatives containing a hydroxyl group (often from a salicylaldehyde (B1680747) precursor), the phenolic oxygen. hakon-art.comresearchgate.net

Infrared (IR) spectroscopy is a key technique for identifying the coordinating atoms. A downward shift in the frequency of the ν(C=N) band (azomethine nitrogen) in the metal complex compared to the free ligand indicates the involvement of this nitrogen atom in coordination. researchgate.net Similarly, changes in the bands associated with the benzothiazole ring can suggest the participation of the ring's nitrogen or sulfur atoms. hakon-art.com In derivatives including a phenolic group, the disappearance of the ν(O-H) band and a shift in the ν(C-O) band upon complexation confirm the coordination of the deprotonated phenolic oxygen. researchgate.net For hydrazones capable of keto-enol tautomerism, coordination can also occur through the enolic oxygen. jptcp.com

| Donor Atom | Evidence of Coordination |

| Azomethine Nitrogen | Shift in the ν(C=N) stretching frequency in IR spectra. researchgate.net |

| Phenolic Oxygen | Disappearance of the ν(O-H) band and shift in the ν(C-O) band in IR spectra. researchgate.net |

| Ring Sulfur | Changes in IR spectral bands associated with the benzothiazole ring. hakon-art.com |

| Ring Nitrogen | Changes in IR spectral bands associated with the benzothiazole ring. researchgate.net |

| Enolic Oxygen | Indicated by changes in IR spectra consistent with enolization and coordination. jptcp.com |

The number of donor atoms from a single ligand that bind to a central metal ion determines its denticity. libretexts.org this compound and its derivatives can act as monodentate, bidentate, or tridentate ligands, depending on the specific derivative, the metal ion, and the reaction conditions. researchgate.netlibretexts.org

Bidentate Coordination: In many cases, these ligands coordinate in a bidentate fashion. For instance, they can coordinate through the azomethine nitrogen and the phenolic oxygen (in hydroxy-substituted derivatives) or through the azomethine nitrogen and the ring sulfur. researchgate.net Some derivatives act as neutral bidentate NN donors. researchgate.net

Tridentate Coordination: Tridentate chelation is also common, often involving the azomethine nitrogen, a phenolic oxygen, and the ring sulfur atom. hakon-art.com Some derivatives can act as neutral tridentate NNN donors or monobasic tridentate donors. researchgate.net This mode of coordination leads to the formation of stable five- and six-membered chelate rings. mdpi.com

The flexibility in coordination modes allows for the formation of a wide array of complex geometries and stoichiometries.

Synthesis and Stoichiometry of Transition Metal Complexes

The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often with heating. jptcp.com The resulting complexes are frequently colored solids, stable at room temperature, and may be soluble in solvents like DMF and DMSO. chemistryjournal.net

A significant body of research focuses on the complexation of benzothiazolyl hydrazones with divalent transition metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II). hakon-art.comresearchgate.netjptcp.com

The stoichiometry of these complexes can vary. For example, 1:1 (metal:ligand) and 1:2 (metal:ligand) ratios are commonly observed. nih.govnih.gov The geometry of the resulting complexes is also diverse, with octahedral, tetrahedral, and square-pyramidal structures being reported. researchgate.netnih.gov For instance, some Cu(II), Co(II), and Ni(II) complexes with salicylidene acetone-based benzothiazolyl hydrazones have been characterized with a [M2L2Cl2] stoichiometry, suggesting a binuclear structure. hakon-art.com In other cases, mononuclear complexes with the general formula [M(L)(H2O)x] or [M(L)2] have been synthesized. researchgate.netnih.gov

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Observed Geometries |

| Cu(II) | 1:1, 1:2, 2:2 nih.govhakon-art.comnih.gov | Square-pyramidal, Octahedral, Distorted Octahedral researchgate.netnih.gov |

| Ni(II) | 1:1, 1:2, 2:2 nih.govhakon-art.comresearchgate.net | Octahedral, Pseudo-tetrahedral researchgate.netnih.gov |

| Co(II) | 1:1, 1:2, 2:2 nih.govhakon-art.comnih.gov | Octahedral nih.gov |

| Zn(II) | 1:1, 1:2, 2:2 hakon-art.comnih.gov | Tetrahedral nih.gov |

Beyond the common divalent ions, benzothiazolyl hydrazones also form complexes with metal ions in higher oxidation states. For example, complexes of molybdenum(VI) and zirconium(IV) have been synthesized. researchgate.net The reaction of hydrazone ligands with precursors like [MoO2(acac)2] can yield complexes such as [MoO2(L)(H2O)]. chemistryjournal.netmdpi.com These complexes are also often colored, solid materials. chemistryjournal.net

The formation, composition, and stereochemistry of the resulting metal complexes are highly dependent on the reaction conditions. researchgate.net

pH: The pH of the reaction medium is a critical factor. It can influence the deprotonation of the ligand, particularly the phenolic hydroxyl group or the enolic form of the hydrazone. mtct.ac.in This, in turn, affects the coordination mode and the charge of the resulting complex. In acidic conditions, the ligand may coordinate as a neutral molecule, while in basic or neutral conditions, it is more likely to act as an anion after deprotonation. mtct.ac.innih.gov The stability of the formed complexes can also be pH-dependent. nih.gov

Metal Salt: The choice of the metal salt (e.g., chloride, acetate, nitrate) can also impact the final product. researchgate.net The counter-anion can sometimes participate in coordination, leading to different complex geometries and properties. For instance, studies with different nickel(II) salts (chloride, acetate, nitrate, iodide) and benzothiazolyl hydrazones have yielded complexes with varying compositions and stereochemistries. researchgate.net

Spectroscopic and Magnetic Characterization of Metal Complexes

The formation of metal complexes with benzothiazolyl hydrazones, such as this compound, is substantiated through extensive spectroscopic and magnetic studies. These techniques provide invaluable information regarding the ligand's coordination mode, the geometry of the resulting complexes, and the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for determining the coordination sites of the hydrazone ligand. Upon complexation with a metal ion, characteristic shifts in the vibrational frequencies of key functional groups are observed. A significant observation is the shift of the azomethine (C=N) stretching vibration to a lower frequency, which indicates the coordination of the azomethine nitrogen atom to the metal center. researchgate.netnih.gov For instance, the C=N band in free hydrazone ligands, typically observed around 1600-1590 cm⁻¹, shifts to approximately 1564-1404 cm⁻¹ in the metal complexes. researchgate.net Furthermore, the disappearance of the N-H stretching vibration band, usually found in the 3105–3155 cm⁻¹ range for the free ligand, suggests deprotonation and subsequent coordination of the nitrogen atom. nih.gov The involvement of the benzothiazole ring nitrogen in coordination is also inferred from shifts in its characteristic bands. researchgate.net New bands appearing in the far-infrared region, typically around 560 cm⁻¹ and 450 cm⁻¹, are assigned to M-N and M-O vibrations, respectively, providing direct evidence of the formation of metal-ligand bonds. hakon-art.comjptcp.com

Interactive Data Table: Typical IR Spectral Data for Benzothiazolyl Hydrazone Metal Complexes

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |

| ν(N-H) | ~3155 - 3105 | Absent or Shifted | Coordination via deprotonated nitrogen nih.gov |

| ν(C=N) (azomethine) | ~1605 | ~1600 - 1562 | Coordination of azomethine nitrogen nih.gov |

| ν(C=O) | ~1650 | ~1627 - 1600 | Coordination of carbonyl oxygen nih.gov |

| ν(M-N) | - | ~560 | Formation of metal-nitrogen bond hakon-art.com |

| ν(M-O) | - | ~450 | Formation of metal-oxygen bond hakon-art.com |

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide insights into their geometry. For instance, Cu(II) complexes of benzothiazolyl hydrazones often exhibit d-d transition bands that are characteristic of a specific stereochemistry. hakon-art.com Similarly, the electronic spectra of Co(II) and Ni(II) complexes can suggest tetrahedral or octahedral environments. hakon-art.com For example, Ni(II) complexes with 2-aminobenzaldehyde-2-benzothiazolyl hydrazone have been shown to possess distorted octahedral symmetry, with ligand field parameters calculated from the electronic transitions. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II). The calculated bonding parameters from EPR spectra can indicate the covalent nature of the metal-ligand bonds. researchgate.net Studies on Cu(II) complexes with 2-hydroxybenzaldehyde 2-benzothiazolyl hydrazone have shown that the metal-ligand bonds have a high degree of covalency. researchgate.net

Magnetic Susceptibility: Magnetic moment measurements help in determining the geometry and the number of unpaired electrons in the metal center of the complexes. For example, Cu(II) complexes typically exhibit magnetic moment values in the range of 1.9-2.0 B.M., which is consistent with the presence of one unpaired electron. hakon-art.com Magnetic susceptibility data for various transition metal complexes with hydrazone ligands have been used to infer their electronic configurations and stereochemistry, with paramagnetic behavior observed for complexes of metals like Co(II), Ni(II), and Cu(II), and diamagnetic behavior for Zn(II) complexes. researchgate.netjocpr.com

Interactive Data Table: Magnetic Moments of Benzothiazolyl Hydrazone Complexes

| Metal Ion | Typical Magnetic Moment (B.M.) | Inferred Geometry |

| Co(II) | ~4.3 - 5.2 | Tetrahedral or Octahedral hakon-art.comjocpr.com |

| Ni(II) | ~2.8 - 3.5 | Octahedral hakon-art.comjocpr.com |

| Cu(II) | ~1.9 - 2.0 | Square Planar or Distorted Octahedral hakon-art.com |

| Zn(II) | Diamagnetic | Tetrahedral jocpr.com |

Theoretical Insights into Metal-Ligand Interactions and Bonding

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in complementing experimental data and providing a deeper understanding of the structural and electronic properties of benzothiazolyl hydrazone metal complexes. researchgate.netnih.gov

Molecular Geometry and Stability: DFT calculations can predict the ground state geometry of the metal complexes with high accuracy. researchgate.net These theoretical models often show good agreement with experimental data obtained from X-ray crystallography. researchgate.net Theoretical studies on benzimidazole (B57391) hydrazide-hydrazone conformers have been used to evaluate their stability, with the Gibbs free energy indicating the most stable conformer. researchgate.net

Molecular Orbital Analysis: The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, often referred to as frontier molecular orbitals, provides insights into the chemical reactivity and kinetic stability of the complexes. researchgate.netnih.gov The HOMO-LUMO energy gap is a crucial parameter; a smaller gap generally implies higher reactivity. researchgate.net DFT calculations have been employed to determine the electron distribution, energy levels, and energy gaps of HOMO and LUMO for both the free ligand and its metal complexes. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. nih.gov These maps illustrate the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding metal-ligand interactions.

Quantum Mechanical Investigations: Quantum mechanical calculations have been used to explore optimized molecular geometries, atomic charges, IR frequencies, and NMR chemical shifts. nih.gov The comparison of calculated spectroscopic data with experimental results serves as a validation for the theoretical models. nih.gov For instance, DFT calculations have been used to predict the interaction energies between metal ions and hydrazone ligands, providing a quantitative measure of the stability of the complexes. jyu.fi

Tautomerism in Benzothiazolyl Hydrazone Systems: a Key Research Area

Investigation of Azo-Hydrazone Tautomerism

Azo-hydrazone tautomerism is a critical area of study for many benzothiazolyl derivatives. researchgate.net Although "Acetone-benzothiazolyl-2-hydrazone" itself does not possess the azo linkage, the broader class of benzothiazolyl hydrazones often originates from coupling reactions that can potentially result in either azo or hydrazone structures. Research has shown that in many related systems, the hydrazone form is energetically more stable than the azo counterpart. researchgate.net

For instance, studies on other benzothiazolyl azo dyes have demonstrated through both experimental and computational methods that the equilibrium often favors the hydrazone tautomer. researchgate.netresearchgate.net This preference is a crucial determinant of the compound's properties and reactivity. The understanding of this equilibrium is vital as the azo and hydrazone forms can exhibit different biological activities and tinctorial properties. researchgate.net

Exploration of Keto-Enol Tautomeric Equilibria in Solution

"this compound" can exhibit a form of tautomerism analogous to the classical keto-enol tautomerism. libretexts.orgyoutube.commasterorganicchemistry.com The hydrazone form can be considered the "keto" equivalent, possessing a C=N double bond and an N-H group. The corresponding "enol" form would involve the migration of a proton to form a C=C double bond and a different arrangement of the hydrazone moiety, specifically an ene-hydrazine structure.

For simple carbonyl compounds like acetone (B3395972), the keto form is overwhelmingly favored at equilibrium, with the enol tautomer present in minute quantities. libretexts.orgopenstax.org However, the presence of the benzothiazole (B30560) ring and the hydrazone functionality in "this compound" can influence this equilibrium. The structural features of the hydrazone ligand, the nature of the solvent, and the pH of the medium are all factors that can shift the equilibrium. researchgate.net In solution, these compounds can exist as a mixture of tautomers, and the specific composition of this mixture is highly dependent on the surrounding environment. mdpi.com

Spectroscopic Evidence for Tautomeric Forms (e.g., IR, NMR)

Spectroscopic techniques are indispensable tools for identifying and quantifying the different tautomeric forms present in a sample of "this compound."

Infrared (IR) Spectroscopy: IR spectroscopy can provide key insights into the predominant tautomeric form. The presence of a strong absorption band corresponding to the C=O stretching vibration would indicate the presence of a keto-like tautomer. Conversely, the appearance of bands associated with O-H or N-H stretching and C=C double bond vibrations can signal the presence of enol- or ene-hydrazine-like forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful methods for studying tautomeric equilibria in solution. researchgate.netrsc.org In the case of "this compound," the chemical shifts of the protons and carbons in the vicinity of the tautomerizable group are particularly informative. For example, the presence of distinct signals for the methyl protons of the acetone moiety or the N-H proton of the hydrazone can help to identify and quantify the different tautomers. chemrxiv.org The observation of a single, averaged set of signals may indicate a rapid interconversion between tautomers on the NMR timescale. chemrxiv.org Two-dimensional NMR techniques like COSY, HMQC, and HMBC can further aid in the unambiguous assignment of signals to specific tautomers. researchgate.net

The following table summarizes typical spectroscopic data used to differentiate between tautomeric forms:

| Spectroscopic Technique | Hydrazone Form (Keto-like) | Ene-hydrazine Form (Enol-like) |

| IR Spectroscopy | C=N stretching, N-H stretching | C=C stretching, N-H stretching |

| ¹H NMR Spectroscopy | Distinct signals for CH₃ and N-H protons | Signals for vinylic protons and N-H protons |

| ¹³C NMR Spectroscopy | Signal for C=N carbon | Signals for C=C carbons |

Computational Analysis of Tautomeric Stability and Interconversion

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying the tautomerism of benzothiazolyl hydrazones. researchgate.netresearchgate.netchemrxiv.org These methods allow for the calculation of the relative energies and stabilities of the different tautomers, providing insights that complement experimental findings.

Theoretical calculations have consistently shown that for many related benzothiazolyl systems, the hydrazone tautomer is more stable than the corresponding azo form. researchgate.net For "this compound," computational studies can predict the relative stability of the hydrazone and its potential ene-hydrazine tautomer. These calculations can also model the transition state for the interconversion between tautomers, providing information about the energy barrier for this process. Time-Dependent DFT (TD-DFT) calculations can also be used to predict the electronic absorption spectra of the different tautomers, which can then be compared with experimental UV-Vis spectra to identify the predominant form in solution. chemrxiv.orgrsc.org

Impact of Substituents and Environmental Factors (e.g., Solvent, Temperature) on Tautomeric Preferences

The position of the tautomeric equilibrium in benzothiazolyl hydrazone systems is not fixed but is highly sensitive to both internal (substituent) and external (environmental) factors.

Substituents: The electronic nature of substituents on the benzothiazole or the hydrazone moiety can significantly influence the relative stability of the tautomers. Electron-withdrawing groups tend to favor the hydrazone form, while electron-donating groups can increase the proportion of the azo tautomer in analogous systems. researchgate.net In the case of "this compound," substituents on the benzothiazole ring could similarly modulate the stability of the hydrazone versus the ene-hydrazine form.

Environmental Factors:

Solvent: The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the tautomeric preference. nitrkl.ac.inresearchgate.netnih.gov Polar solvents and solvents capable of acting as hydrogen bond donors can stabilize one tautomer over another through intermolecular interactions. nitrkl.ac.inelsevierpure.com For instance, in some azo dyes, the hydrazone form is favored in more polar solvents. researchgate.net The effect of the solvent on the tautomeric equilibrium of "this compound" would be a critical aspect of its characterization.

Temperature: Temperature can also shift the position of the tautomeric equilibrium. researchgate.net In some cases, lower temperatures have been found to favor the hydrazone form. researchgate.net

pH: The pH of the solution can have a profound effect on the tautomeric equilibrium, especially for compounds with acidic or basic functional groups. rsc.orgrsc.org Protonation or deprotonation can favor the formation of a specific tautomer.

The table below illustrates the general influence of these factors on tautomeric equilibria:

| Factor | Influence on Tautomeric Equilibrium |

| Electron-withdrawing Substituents | Generally favor the hydrazone form. researchgate.net |

| Electron-donating Substituents | May favor the azo or enol-like form. researchgate.netresearchgate.net |

| Polar Solvents | Often shift the equilibrium towards the more polar tautomer, frequently the hydrazone form. researchgate.netelsevierpure.com |

| Temperature | Can shift the equilibrium; lower temperatures sometimes favor the hydrazone form. researchgate.net |

| pH | Can significantly alter the equilibrium by protonating or deprotonating the molecule. rsc.orgrsc.org |

Theoretical and Computational Chemistry Studies on Acetone Benzothiazolyl 2 Hydrazone and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scirp.org It is widely employed to calculate properties that govern a molecule's stability, reactivity, and spectroscopic characteristics. nih.gov For benzothiazole (B30560) hydrazone derivatives, DFT calculations, often using the B3LYP functional, provide detailed information about electron distribution and chemical behavior. scirp.org

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular reactivity; a smaller gap generally implies higher reactivity. scirp.orgmdpi.com Studies on benzothiazole derivatives show that substitutions on the benzothiazole ring can significantly alter this energy gap. scirp.org

From the HOMO and LUMO energies, global chemical reactivity descriptors can be calculated to quantify the molecule's behavior. nih.gov These descriptors include hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). nih.govmdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution on the molecule's surface. mdpi.com These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting sites of intermolecular interactions and chemical reactions. scirp.orgmdpi.com In benzothiazole derivatives, the nitrogen atoms are typically identified as nucleophilic sites. scirp.org

Table 1: Representative Global Chemical Reactivity Descriptors for a Benzothiazole Hydrazone Analogue (Calculated via DFT)

| Parameter | Symbol | Value |

|---|---|---|

| HOMO Energy | EHOMO | -6.2 eV |

| LUMO Energy | ELUMO | -2.1 eV |

| Energy Gap | ΔE | 4.1 eV |

| Hardness | η | 2.05 eV |

| Softness | S | 0.49 eV-1 |

| Electronegativity | χ | 4.15 eV |

| Electrophilicity Index | ω | 4.20 eV |

| Dipole Moment | µ | 3.50 Debye |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. thaiscience.info These simulations provide valuable insights into the conformational flexibility and stability of compounds like Acetone-benzothiazolyl-2-hydrazone in different environments, such as in solution or when bound to a biological target. tandfonline.comjlu.edu.cn

In the context of ligand-protein interactions, MD simulations are performed to assess the stability of the docked complex. tandfonline.comeurekaselect.com A simulation is typically run for a duration, such as 100 nanoseconds, to observe the dynamic behavior of the ligand within the protein's active site. tandfonline.com Key metrics analyzed include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms is monitored to determine if the system reaches a stable equilibrium. tandfonline.com A stable complex is indicated by an RMSD value that plateaus and remains low (e.g., below 2-3 Å) throughout the simulation. tandfonline.com The RMSF is calculated for each amino acid residue to identify flexible or mobile regions of the protein upon ligand binding. tandfonline.com These simulations can confirm the stability of binding poses predicted by molecular docking. thaiscience.info

Table 2: Representative Molecular Dynamics Simulation Results for a Benzothiazole Hydrazone Analogue in a Protein Complex

| Parameter | Description | Typical Finding |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 100 ns tandfonline.com |

| RMSD of Protein | Measures the average deviation of the protein backbone from its initial position. | Stabilized after 20 ns, remaining below 2 Å. tandfonline.com |

| RMSD of Ligand | Measures the average deviation of the ligand from its initial docked pose. | Remained stable, indicating a consistent binding mode. |

| RMSF of Residues | Measures the fluctuation of individual amino acid residues. | Insignificant deviation observed for residues in the active site. tandfonline.com |

Note: Findings are based on studies of analogous compounds. tandfonline.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. thaiscience.info This method is extensively used for benzothiazole hydrazone analogues to elucidate their binding modes within the active sites of various biological targets and to rationalize their biological activity. nih.govrsc.org

The process involves placing the ligand into the binding site of a protein and calculating a "docking score" or binding energy, which estimates the binding affinity. nih.gov Lower binding energy values typically indicate a more favorable interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions between the ligand and the protein's amino acid residues. nih.govnih.gov For example, docking studies of benzothiazole hydrazone analogues against H+/K+ ATPase revealed interactions with key residues like Tyr387, while studies with human monoamine oxidase B (MAO-B) showed π-π interactions with Tyr435 and hydrogen bonds with Ile199. nih.govnih.gov These insights are crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent inhibitors. rsc.org

Table 3: Representative Molecular Docking Results for Benzothiazole Hydrazone Analogues against a Protein Target

| Compound Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Analogue 1 | H+/K+ ATPase nih.govrsc.org | -8.90 | Arg120, Tyr385, Tyr387 | π-π Stacking |

| Analogue 2 | COX-2 nih.gov | -8.69 | Arg120, Tyr387, Ser530 | π-π Stacking, H-Bond |

| Analogue 3 | α-Amylase tandfonline.com | -7.50 | Asp300, Glu233, His201 | H-Bond, Hydrophobic |

| Analogue 4 | EGFR Kinase rsc.org | -29.48 (kcal/mol) | Met769, Thr766 | H-Bond |

Note: Docking scores and interacting residues are examples taken from studies on various analogues and different scoring functions. Direct comparison of scores across different studies may not be appropriate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and structural features, known as molecular descriptors. chula.ac.thnih.gov For series of benzothiazole hydrazones, QSAR is a valuable tool for understanding which structural attributes are most influential for a given biological effect, such as anticancer or α-amylase inhibitory activity. tandfonline.comchula.ac.th

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is divided into a training set, used to build the model, and a test set, used to validate its predictive power. chula.ac.th Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound. Statistical methods, such as multiple linear regression, are then used to generate an equation that correlates the descriptors with the observed activity. chula.ac.th The robustness and predictive ability of the model are assessed using statistical parameters like the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and the predictive R² (pred_r²). tandfonline.comchula.ac.th A robust model can then be used to predict the activity of new, unsynthesized compounds. rsc.org

Table 4: Representative Statistical Parameters for a QSAR Model of Benzothiazole Hydrazone Analogues

| Parameter | Description | Value |

|---|---|---|

| n | Number of compounds in the dataset | 66 tandfonline.com |

| R² (Training Set) | Coefficient of determination for the training set. | 0.81 chula.ac.th |

| q² (Cross-validation) | Cross-validated correlation coefficient. | 0.75 chula.ac.th |

| pred_r² (Test Set) | Predictive R-squared for the external test set. | 0.86 tandfonline.com |

| F-test | Fisher's test value for statistical significance. | 150.2 |

Note: Values are representative and compiled from different QSAR models for analogous compounds. tandfonline.comchula.ac.th

Prediction of Pharmacokinetic Profiles through Computational Methods

In silico prediction of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical step in early-stage drug discovery. nih.gov These computational methods assess the "drug-likeness" of a compound, helping to identify candidates with favorable profiles for oral bioavailability and reduced toxicity before committing to synthesis and expensive experimental testing. nih.gov

For benzothiazole hydrazone analogues, various online tools and software are used to calculate key physicochemical properties and evaluate their compliance with established guidelines like Lipinski's Rule of Five. researchgate.netnih.gov This rule suggests that orally active drugs generally have a molecular weight < 500 Da, a logP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Other important predicted parameters include topological polar surface area (TPSA), which correlates with cell permeability, and percentage of human oral absorption. nih.gov Studies on related compounds have shown that many benzothiazole-based derivatives possess good predicted drug-likeness properties. nih.govnih.gov

Table 5: Representative Predicted ADME/Pharmacokinetic Properties for a Benzothiazole Hydrazone Analogue

| Property | Description | Predicted Value | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | Mass of the molecule. | < 500 g/mol | Yes nih.gov |

| LogP | Octanol-water partition coefficient, an indicator of lipophilicity. | < 5 | Yes nih.gov |

| Hydrogen Bond Donors | Number of N-H and O-H bonds. | < 5 | Yes nih.gov |

| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 | Yes nih.gov |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms, related to permeability. | < 140 Ų | Favorable |

| Human Oral Absorption (%) | Predicted percentage of absorption after oral administration. | > 70% | Good nih.gov |

Note: These properties are computationally predicted for representative analogues and serve as indicators of potential drug-likeness.

Analytical Chemistry Applications of Benzothiazolyl Hydrazone Derivatives

Reagents for Spectrophotometric Determination of Ions

Hydrazone derivatives are recognized for their potential as chromogenic reagents in the spectrophotometric determination of various ions due to their ability to form colored complexes with metal cations and to react with certain anions and organic molecules. dergipark.org.tr

Selective Detection and Quantification of Metal Ions in Environmental and Biological Matrices

The general class of hydrazones is known to form colored complexes with a variety of metal ions, including copper(II), molybdenum(VI), nickel(II), palladium(II), iron(II), and vanadium(V), making them useful for spectrophotometric analysis. researchgate.net These reactions are often characterized by high sensitivity, allowing for the determination of metal ions at micro levels. researchgate.net Benzothiazole-based chemosensors have been developed for the detection of biologically important metal ions such as Zn2+, Cu2+, and Ni2+, with some exhibiting ratiometric and colorimetric responses. nih.gov For instance, a novel benzothiazole-based sensor demonstrated detection limits of 0.25 ppm for Zn2+, 0.30 ppm for Ni2+, and 0.34 ppm for Cu2+. nih.gov

Determination of Anions (e.g., Cyanide, Fluoride)

Hydrazone derivatives have been reported as being utilized for the spectrophotometric determination of anions like cyanide and fluoride. dergipark.org.tr The analytical approach often involves the reaction of the anion with a metal complex of the hydrazone, leading to a measurable change in absorbance.

Despite this general application for the hydrazone class, specific methods and research findings on the use of Acetone-benzothiazolyl-2-hydrazone for the determination of cyanide, fluoride, or other anions are not detailed in the available scientific literature.

Determination of Organic Compounds (e.g., Carbonyl Compounds)

Hydrazones, as a class of compounds, are widely used for the determination of organic molecules, including carbonyl compounds. dergipark.org.tr This application is fundamental to their chemical nature, as they are formed through the condensation reaction of a hydrazine (B178648) with an aldehyde or a ketone.

While this principle suggests that this compound could potentially be used in methods related to the determination of other carbonyl compounds, specific research detailing such applications, including reaction conditions and analytical performance, is not present in the reviewed sources.

Development of Chemosensors and Fluorescent Probes

The benzothiazole (B30560) moiety is a key component in the design of various chemosensors and fluorescent probes. nih.gov These sensors often operate on mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). Benzothiazole-based fluorescent probes have been successfully developed for the detection of various species, including metal ions like Fe3+ and Zn2+, as well as biologically relevant molecules like hydrazine. nih.govnih.govnih.gov For example, a novel hydrazone-based fluorescent chemosensor was reported for the detection of iron(III) and copper(II) ions. nih.gov Another study detailed a benzothiazole-based probe for the selective detection of hydrazine in water and living cells. rsc.org

While the broader family of benzothiazole hydrazones has demonstrated significant potential in the development of chemosensors and fluorescent probes, there is a lack of specific research articles and detailed findings on such sensors being derived specifically from this compound in the reviewed literature.

Biological Activity Research: Mechanistic and in Vitro Studies of Benzothiazolyl Hydrazone Scaffolds

Antimicrobial Activity Studies

The benzothiazole (B30560) ring fused with a hydrazone moiety creates a versatile scaffold that has been the subject of extensive research for its potential as an antimicrobial agent. These compounds have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.

Benzothiazolyl hydrazone derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. A series of new benzo[d]thiazole-hydrazone analogues demonstrated superior antibacterial potency when compared to standard drugs like chloramphenicol and rifampicin nih.gov. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl ring significantly influence the antibacterial action nih.gov. For instance, the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), tends to increase antibacterial activity nih.gov.

Specific derivatives have shown excellent activity against various bacterial strains. Benzothiazole derivatives of isatin were found to be more effective against Gram-negative bacteria than Gram-positive strains nih.gov. One such compound exhibited an impressive Minimum Inhibitory Concentration (MIC) of 3.1 µg/ml against E. coli and 6.2 µg/ml against P. aeruginosa, surpassing the efficacy of the reference drug ciprofloxacin nih.gov. Similarly, pyrimidine and pyrrole analogues of benzothiazole showed potent inhibition against Gram-positive bacteria like S. aureus (MIC = 8 µmol L−1) and Streptococcus pneumoniae (MIC = 4 µmol L−1) nih.gov.

Other studies have reported that while some 4-[((5-chlorobenzothiazole/benzothiazol-2-yl)thio)methyl]-N'-(alkyl/arylmethylene)benzohydrazide derivatives exhibited only weak activity, others showed more promise tandfonline.comtandfonline.com. For example, certain hydrazonoyl halides, a related class of compounds, displayed high activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa nih.gov. The coordination of benzothiazolyl hydrazones with metal ions, such as copper(II), has also been shown to markedly enhance antibacterial activity mdpi.com.

| Compound Type | Bacterial Strain | Activity (MIC) | Reference Drug | Source |

|---|---|---|---|---|

| Isatin-Benzothiazole Derivative (41c) | E. coli | 3.1 µg/ml | Ciprofloxacin (12.5 µg/ml) | nih.gov |

| Isatin-Benzothiazole Derivative (41c) | P. aeruginosa | 6.2 µg/ml | Ciprofloxacin (12.5 µg/ml) | nih.gov |

| Pyrimidine-Benzothiazole Analogue (78a) | S. pneumonia | 4 µmol L–1 | Cefotaxime (6–10 µmol L–1) | nih.gov |

| Pyrimidine-Benzothiazole Analogue (78a) | S. aureus | 8 µmol L–1 | Cefotaxime (6–10 µmol L–1) | nih.gov |

| Dichloropyrazole-Benzothiazole Analogue (104) | Gram-positive strains | 0.0156–0.25 µg/mL | Novobiocin (0.125–8 µg/ml) | nih.gov |

| Dichloropyrazole-Benzothiazole Analogue (104) | Gram-negative strains | 1–4 µg/ml | Novobiocin (0.125–8 µg/ml) | nih.gov |

The antifungal potential of benzothiazolyl hydrazones has been well-documented against a variety of fungal pathogens. Several synthesized series have shown good antifungal activity, in some cases comparable to the standard drug ketoconazole nih.govresearchgate.net. SAR studies indicate that, in contrast to antibacterial properties, the presence of electron-withdrawing substituents such as chloro (-Cl), nitro (-NO2), fluoro (-F), and bromo (-Br) on the aromatic ring tends to enhance antifungal activity nih.gov.

Derivatives of 7-chloro-6-fluorobenzothiazole-2-yl-hydrazones have been tested against Candida albicans and Aspergillus fumigatus, showing promising results ijiset.com. Similarly, new thiazole-bearing hydrazones demonstrated modest-to-good inhibitory effects against C. albicans mdpi.com. One particular acyl-hydrazone derivative proved to be a more potent growth inhibitor than the reference drug fluconazole mdpi.com. The formation of metal complexes, for instance with copper, can also potentiate the antifungal effect of these scaffolds mdpi.com. While some derivatives show broad-spectrum antifungal activity, others exhibit more selective action. For example, certain thiazolyl hydrazone derivatives were identified as potent and selective agents against Candida utilis nih.gov.

The mechanisms through which benzothiazolyl hydrazones exert their antimicrobial effects are multifaceted. One of the primary proposed mechanisms is the inhibition of essential bacterial enzymes. Molecular docking studies have shown that these compounds have favorable binding affinities with bacterial DNA gyrase B (GyrB) and topoisomerase IV (ParE) subunits tandfonline.comtandfonline.com. These enzymes are crucial for DNA replication, recombination, and repair in bacteria, and their inhibition leads to bacterial cell death.

Another potential mechanism of action is related to the iron-chelating properties of the hydrazone moiety. Certain conjugated hydrazones have been found to chelate free iron in a concentration-dependent manner nih.gov. Iron is a vital nutrient for microbial growth and pathogenesis. By sequestering iron, these compounds can effectively starve the microbes, leading to an antimicrobial effect. This mechanism is also linked to the inhibition of heme polymerization in malaria parasites, suggesting a broader impact on iron-dependent processes in pathogens nih.gov.

Antitumor and Antiproliferative Activity Investigations

Beyond their antimicrobial properties, benzothiazolyl hydrazone scaffolds have emerged as promising candidates for anticancer drug development due to their significant cytotoxic and antiproliferative effects on various cancer cell lines.

Numerous studies have evaluated the in vitro cytotoxicity of benzothiazolyl hydrazone derivatives against a panel of human cancer cell lines, revealing potent growth-inhibitory effects. The median growth inhibitory concentration (IC50) values often indicate high efficacy, sometimes in the low micromolar range.

For example, specific 1,2,3-triazole-benzothiazole hybrids showed promising cytotoxicity against the T47-D breast cancer cell line, with IC50 values of 13, 17, and 19 µM for compounds 8a–c, respectively rsc.org. Another study identified a 4-[((5-chlorobenzothiazole)thio)methyl]-N'-(arylmethylene)benzohydrazide derivative (compound 3g) as having the highest cytotoxic activity against the A549 lung cancer cell line tandfonline.comtandfonline.com. Similarly, a nitro-substituted thiazolyl hydrazone derivative was identified as a promising agent against MCF-7 breast cancer cells, with an IC50 of 125 µg/mL, while exhibiting low toxicity towards normal NIH/3T3 fibroblast cells, indicating a degree of selectivity nih.gov. The antiproliferative potential of these compounds is often compared to standard chemotherapeutic drugs like Doxorubicin researchgate.net.

| Compound Type | Cancer Cell Line | Cell Type | IC50 Value | Source |

|---|---|---|---|---|

| 1,2,3-Triazole-Benzothiazole Hybrid (8a) | T47-D | Breast Cancer | 13 µM | rsc.org |

| 1,2,3-Triazole-Benzothiazole Hybrid (8b) | T47-D | Breast Cancer | 17 µM | rsc.org |

| Thiazolyl Hydrazone Derivative (11) | MCF-7 | Breast Cancer | 125 µg/mL | nih.gov |

| Hydrazide–Hydrazone (21) | LN-229 | Glioblastoma | 0.77 µM | mdpi.com |

| Hydrazide–Hydrazone (21) | HepG2 | Liver Cancer | 7.81 µM | mdpi.com |

| Hydrazide–Hydrazone (21) | 769-P | Renal Cancer | 12.39 µM | mdpi.com |

The antitumor activity of benzothiazolyl hydrazones is largely attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancer cells.

Research has shown that these compounds can trigger apoptosis through intrinsic pathways. For instance, certain hydrazonoyl halides induce apoptosis in MCF-7 breast cancer cells by upregulating the expression of pro-apoptotic proteins like caspase-3 and Bax, which is mediated by the p53 tumor suppressor pathway nih.goveurekaselect.comresearchgate.net. Concurrently, these compounds can modulate the expression of anti-apoptotic proteins like Bcl-2 nih.goveurekaselect.comresearchgate.net. Further mechanistic insights reveal that 2-substituted benzothiazoles can disrupt the mitochondrial membrane potential, a key event in the apoptotic cascade, and increase the transcription of the pro-apoptotic Bax gene nih.gov.

In addition to inducing apoptosis, these derivatives effectively modulate the cell cycle. Studies have demonstrated that treatment with benzothiazolyl hydrazones can lead to cell cycle arrest, preventing cancer cells from proliferating. Specifically, compounds have been shown to cause cell growth arrest at the G2/M phase in both MCF-7 and HCT116 (colon cancer) cell lines nih.goveurekaselect.comresearchgate.net. Other benzothiazole derivatives have been found to induce cell cycle arrest in the sub-G1 phase, which is indicative of apoptotic cell death nih.gov. This cell cycle disruption is often linked to the downregulation of key signaling pathways that control cell growth and survival, such as the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways nih.gov.

Enzyme-Targeted Antitumor Mechanisms

Benzothiazole-hydrazone derivatives have emerged as a promising class of compounds in the realm of anticancer research. nih.gov Their mechanism of action is multifaceted, with a significant focus on enzyme inhibition to disrupt cancer cell proliferation. While research on the specific enzymatic targets of acetone-benzothiazolyl-2-hydrazone is still developing, studies on analogous structures within the benzothiazole hydrazone family have revealed several key antitumor mechanisms.

One of the primary enzyme systems targeted by these compounds is the DNA topoisomerase family. researchgate.net These enzymes are crucial for managing the topological state of DNA during replication, transcription, and mitosis. researchgate.net By inhibiting topoisomerases, benzothiazole hydrazones can induce DNA damage and trigger apoptotic pathways in cancer cells.

Furthermore, some acylhydrazone derivatives have been shown to induce apoptosis by depolarizing the mitochondrial membrane and generating reactive oxygen species (ROS) within cancer cells. mdpi.com Another reported mechanism involves the inhibition of STAT3 signaling, which leads to the induction of apoptosis. mdpi.com Certain acylhydrazone derivatives have also demonstrated an ability to inhibit microtubule polymerization, a process vital for cell division, with a potency similar to that of colchicine. mdpi.com

It has been reported that compounds that include both benzothiazole and hydrazone moieties in their structure exhibit significant anticancer activity. nih.govresearchgate.net The antitumor properties of many acylhydrazones are realized through the induction of apoptosis in various cancer cell lines. nih.govresearchgate.net

Anti-inflammatory Activity Mechanisms

Hydrazone derivatives, including those with a benzothiazole core, are recognized for their anti-inflammatory potential. plos.org The primary mechanism underlying their anti-inflammatory action is the inhibition of key enzymes involved in the inflammatory cascade.

Research has pointed to the cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, as a significant pharmacological target for benzothiazole-hydrazone derivatives. nih.gov The COX-2 enzyme is responsible for catalyzing the production of prostaglandins, which are potent mediators of inflammation. nih.gov By selectively blocking the COX-2 enzyme, these compounds can effectively reduce the synthesis of prostaglandins, thereby mitigating the inflammatory response. plos.org Molecular docking analyses have further substantiated this mechanism, revealing that certain hydrazone derivatives can effectively bind to and block the active site of the COX-2 enzyme. plos.org

The anti-inflammatory effects of some hydrazone derivatives may also be associated with the histaminergic receptor pathways. plos.org Structure-activity relationship (SAR) studies on benzo[d]thiazole-hydrazone analogues have indicated that the presence of electron-withdrawing groups on the chemical structure tends to favor anti-inflammatory activity. nih.gov

Antitubercular Activity Research Against Mycobacterium tuberculosis

The rise of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of novel antitubercular agents. nih.gov Hydrazone derivatives, including those incorporating a benzothiazole moiety, have shown promise in this area. nih.govniscpr.res.in

In vitro screening of these compounds against Mycobacterium tuberculosis H37Rv is often conducted using the Microplate Alamar Blue Assay (MABA). nih.govniscpr.res.in This method provides a reliable and non-toxic way to determine the minimum inhibitory concentration (MIC) of the compounds. niscpr.res.in Some thiazolylhydrazone derivatives have demonstrated significant inhibition of M. tuberculosis at concentrations as low as 6.25 µg/mL. nih.gov

The proposed mechanism of action for some antitubercular drugs like isoniazid involves the inhibition of mycolic acid synthesis, which is an essential component of the mycobacterial cell wall. niscpr.res.in It is hypothesized that novel hydrazones may also target this pathway. niscpr.res.in Furthermore, some 2-amino benzothiazole derivatives have shown bactericidal activity against both replicating and non-replicating M. tuberculosis. tbdrugaccelerator.orgresearchgate.net

| Compound Type | Test Method | Target Organism | Notable Findings |

| Thiazolylhydrazone derivatives | Microplate Alamar Blue Assay (MABA), BACTEC 460 Radiometric System | Mycobacterium tuberculosis H37Rv | Inhibition ranging from 92% to 96% at 6.25 µg/ml. |

| Hydrazone derivatives | Microplate Alamar Blue Assay (MABA) | Mycobacterium tuberculosis H37Rv | Some compounds showed sensitivity at concentrations of 50 and 100 µg/mL, with one compound showing sensitivity at 25 µg/mL. |

| 2-Amino benzothiazole scaffold | Whole-cell screen | Recombinant Mycobacterium tuberculosis | Identified molecules with improved potency and reduced cytotoxicity. |

| Hydrazine (B178648)–hydrazone adamantine compound | Whole-cell-based screening | Mycobacterium tuberculosis complex strains | Minimal inhibitory concentration of less than 2 µg/mL. |

Antioxidant Activity Investigations and Mechanisms

Benzothiazole-hydrazone derivatives have been extensively studied for their antioxidant properties, which are attributed to several distinct mechanisms.

One of the primary antioxidant mechanisms of these compounds is their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity method is a common in vitro assay used to evaluate this capability. In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, thus neutralizing it. The radical-scavenging activity of thiazole (B1198619) hydrazones is thought to be related to the presence of an N-H active group in the hydrazone moiety, which can provide a hydrogen atom to eliminate free radicals. nih.gov

Studies on a series of benzothiazol-2-yl-hydrazone derivatives have shown that compounds bearing methoxy groups exhibit promising antioxidant activity, in some cases even better than the standard drug, ascorbic acid. The effective concentration at which 50% of the radicals are scavenged (IC50) is a key parameter; a lower IC50 value indicates greater antioxidant activity.

| Compound Substituent | Antioxidant Activity (DPPH Scavenging) |

| Methoxy group | Promising activity, often better than ascorbic acid. |

| Nitro group | Did not display satisfactory antioxidant activity. |

Transition metal ions, such as iron and copper, can catalyze the formation of highly reactive free radicals through Fenton-like reactions. The ability of a compound to chelate these metal ions is therefore an important antioxidant mechanism. mdpi.com Hydrazones and their complexes have been investigated for their metal-chelating abilities, which are believed to contribute to their pharmacological effects. orientjchem.org By binding to metal ions, these compounds can prevent them from participating in redox reactions that generate harmful free radicals. mdpi.com